3-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which affords thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene, can also yield the desired thienopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for 3-Cyclohexyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and antitubercular properties.
Medicine: Investigated for its potential as an antitubercular agent and other therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to its biological effects. For example, it has been shown to inhibit Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: Another class of compounds with a fused thiophene and pyridine ring system, showing diverse biological activities.
Uniqueness
3-Cyclohexyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and phenyl substituents contribute to its stability and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18N2OS |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N2OS/c21-18-16-15(13-7-3-1-4-8-13)11-22-17(16)19-12-20(18)14-9-5-2-6-10-14/h1,3-4,7-8,11-12,14H,2,5-6,9-10H2 |
InChI Key |
YPWLHMMYBSJNGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.